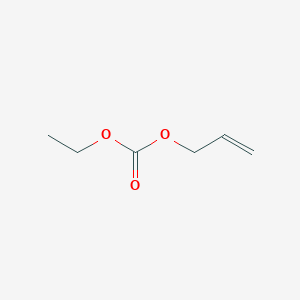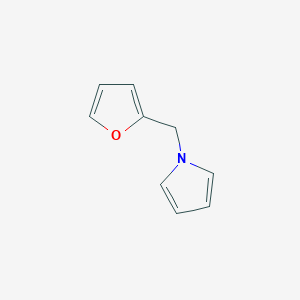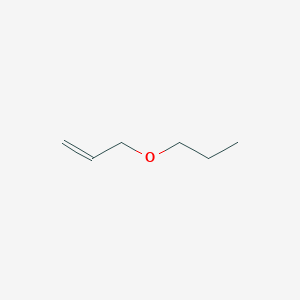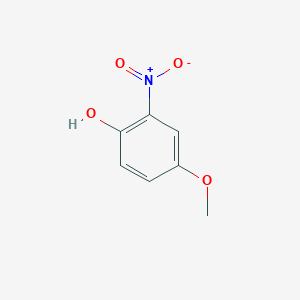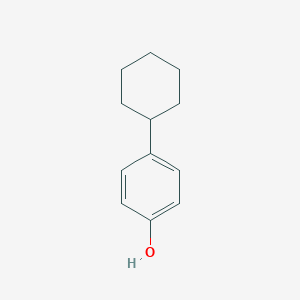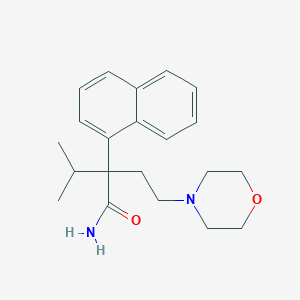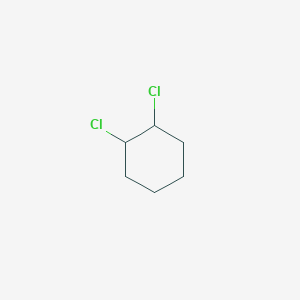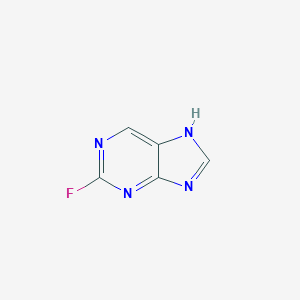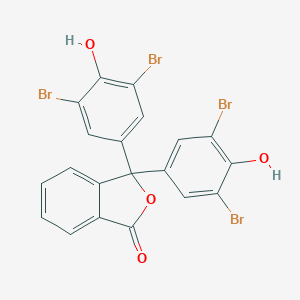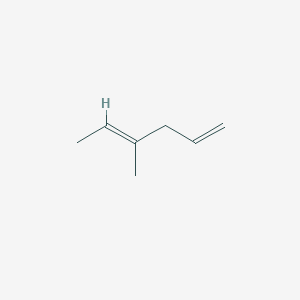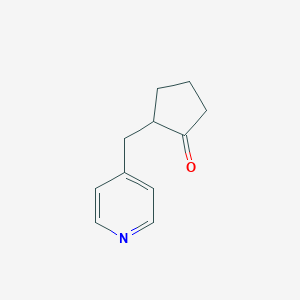
2-(4-Pyridylmethyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyridylmethyl)cyclopentanone, also known as PMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMC is a cyclic ketone that contains a pyridine ring, which makes it an important building block for the synthesis of various organic compounds. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone is not well understood, but it is believed to involve the formation of a covalent bond with the target molecule. 2-(4-Pyridylmethyl)cyclopentanone contains a carbonyl group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation can result in the inhibition or activation of the target molecule, depending on the nature of the target molecule and the position of the covalent bond.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-Pyridylmethyl)cyclopentanone are largely dependent on the target molecule and the position of the covalent bond. 2-(4-Pyridylmethyl)cyclopentanone has been shown to inhibit various enzymes, such as kinases and proteases, which are involved in various physiological processes, such as cell signaling and protein degradation. 2-(4-Pyridylmethyl)cyclopentanone has also been shown to activate certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Pyridylmethyl)cyclopentanone is its versatility as a building block for the synthesis of various organic compounds. 2-(4-Pyridylmethyl)cyclopentanone can be easily synthesized and modified to suit the needs of a particular experiment. However, one of the limitations of 2-(4-Pyridylmethyl)cyclopentanone is its reactivity towards nucleophilic groups, which can make it difficult to use in certain experiments. Additionally, 2-(4-Pyridylmethyl)cyclopentanone is not readily available commercially, which can make it difficult to obtain for certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-Pyridylmethyl)cyclopentanone. One direction is the development of new synthesis methods for 2-(4-Pyridylmethyl)cyclopentanone that can improve the yield and purity of the compound. Another direction is the synthesis and evaluation of new 2-(4-Pyridylmethyl)cyclopentanone derivatives that have improved properties, such as increased selectivity and potency towards a particular target molecule. Additionally, the mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone needs to be further elucidated to facilitate the development of new 2-(4-Pyridylmethyl)cyclopentanone-based compounds with specific biological activities.
Métodos De Síntesis
The synthesis of 2-(4-Pyridylmethyl)cyclopentanone involves the reaction of 4-pyridylmethanol with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through an acid-catalyzed dehydration process, which results in the formation of 2-(4-Pyridylmethyl)cyclopentanone. The yield of 2-(4-Pyridylmethyl)cyclopentanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-(4-Pyridylmethyl)cyclopentanone has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 2-(4-Pyridylmethyl)cyclopentanone is particularly useful in the synthesis of compounds that contain a pyridine ring, which is a common structural motif in many bioactive molecules. For example, 2-(4-Pyridylmethyl)cyclopentanone has been used in the synthesis of pyridine-based kinase inhibitors, which have potential applications in cancer therapy.
Propiedades
Número CAS |
13640-53-4 |
|---|---|
Nombre del producto |
2-(4-Pyridylmethyl)cyclopentanone |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(pyridin-4-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
Clave InChI |
KCCWUQWTDYABRH-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
SMILES canónico |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
Sinónimos |
2-(4-Pyridylmethyl)cyclopentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



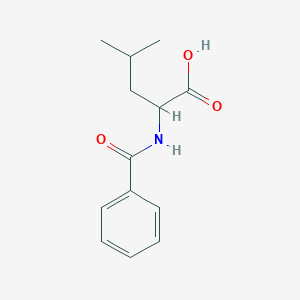
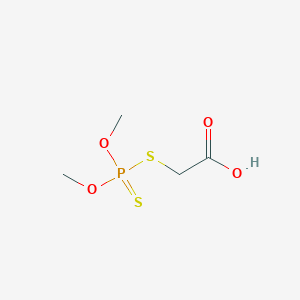
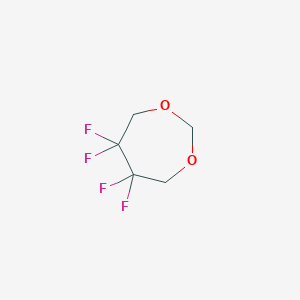
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
